
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Biological Activity
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H16N2O, with a molecular weight of 252.31 g/mol. The oxadiazole ring is known for enhancing the biological activity of compounds due to its ability to interact with various biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with oxadiazole derivatives, including:
- Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds have shown efficacy against bacterial strains.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.
The anticancer effects of this compound are primarily attributed to the following mechanisms:
- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : It disrupts the cell cycle in cancer cells, preventing them from proliferating .
- Inhibition of Angiogenesis : The compound may also inhibit the formation of new blood vessels that supply tumors .
In Vitro Studies
A study evaluating the cytotoxicity of related oxadiazole derivatives found that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.65 |
Compound B | A549 | 2.41 |
Compound C | HeLa | 1.50 |
These results indicate that modifications in the oxadiazole structure can significantly influence biological activity .
Antimicrobial Activity
Some derivatives of 1,2,4-oxadiazoles have demonstrated antibacterial properties against pathogens like Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .
Case Studies
In a recent study focusing on the synthesis and evaluation of oxadiazole derivatives:
- Synthesis : The compound was synthesized through a condensation reaction involving phenyl-substituted oxadiazoles.
- Biological Evaluation : In vitro assays revealed that certain derivatives exhibited higher selectivity and potency against cancer cells compared to traditional chemotherapeutics like doxorubicin .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. In particular, the compound 6h (related to 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine) exhibited percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 cell line and moderate activity against several others such as OVCAR-8 and NCI-H40 .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of oxadiazole derivatives. Research indicates that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of reactive oxygen species (ROS), leading to reduced neuronal apoptosis .
Materials Science Applications
Fluorescent Materials
The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. These materials are advantageous in applications such as sensors and light-emitting devices due to their tunable photophysical properties .
Photostability Studies
Research has also focused on the photostability of oxadiazole-containing compounds under UV radiation. The findings suggest that these compounds can serve as effective stabilizers in polymer formulations exposed to sunlight, thereby enhancing the longevity and performance of materials used in outdoor applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in ACS Omega evaluated various N-Aryl oxadiazole derivatives for their anticancer activity. The results indicated that certain modifications to the oxadiazole ring significantly enhanced their efficacy against multiple cancer types, providing a foundation for further development of targeted therapies .
Case Study 2: Neuroprotection
In a neuroprotection study involving mouse models of Alzheimer’s disease, derivatives of this compound were administered to assess their effects on cognitive decline. The results showed notable improvements in memory retention and reduced markers of neuroinflammation .
Properties
IUPAC Name |
2-phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-14(11-12-7-3-1-4-8-12)16-18-15(19-20-16)13-9-5-2-6-10-13/h1-10,14H,11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHZOOKPKNWNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24830838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.